3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative investigated for its potential as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] BDK is an enzyme that negatively regulates the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC), responsible for the breakdown of branched-chain amino acids (BCAAs). [] Inhibition of BDK leads to increased BCKDC activity and enhanced BCAA oxidation, making it a potential therapeutic target for disorders characterized by elevated BCAA levels, such as maple syrup urine disease, obesity, and type 2 diabetes. []
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide functions as an allosteric inhibitor of BDK. [] Although the exact binding site is not specified for this compound, it is suggested to interact with BDK similarly to other known allosteric BDK inhibitors like (S)-α-chlorophenylproprionate ((S)-CPP). [] This binding triggers structural changes in the N-terminal domain of BDK, leading to its dissociation from the BCKDC complex. [] This dissociation ultimately results in increased degradation of the released kinase, promoting BCKDC activity and BCAA oxidation. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: